8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including Friedel-Crafts acylation, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the ketone group to an alcohol.
Substitution: Various substituents can be introduced at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar naphthalene ring structure.
Oxolinic acid: Another compound with a related structure but different functional groups and applications.
Uniqueness
What sets 8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid apart is its specific functional groups and the positions of these groups on the naphthalene ring.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
8-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-7-3-2-4-9-10(7)5-8(12(14)15)6-11(9)13/h2-4,8H,5-6H2,1H3,(H,14,15) |
InChI Key |
HNCBDRWMTKOYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC(=O)C2=CC=C1)C(=O)O |
Origin of Product |
United States |
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